molecular formula C14H10N2O2S B14299783 Benzyl 1,2,3-benzothiadiazole-7-carboxylate CAS No. 124370-26-9

Benzyl 1,2,3-benzothiadiazole-7-carboxylate

Cat. No.: B14299783
CAS No.: 124370-26-9
M. Wt: 270.31 g/mol
InChI Key: PZYASAHPHYCDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1,2,3-benzothiadiazole-7-carboxylate is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by a benzyl group attached to the 1,2,3-benzothiadiazole ring system, which is further substituted with a carboxylate group at the 7th position. Benzothiadiazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,2,3-benzothiadiazole-7-carboxylate typically involves the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite, followed by the reaction with benzyl chloride . The reaction conditions often require an acidic medium and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the Herz reaction, where anilines are treated with disulfur dichloride to form intermediate 1,3,2-benzothiazathiolium salts, which are then diazotized to complete the formation of the benzothiadiazole ring . This method is advantageous due to the availability of less elaborate precursors and the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzyl 1,2,3-benzothiadiazole-7-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

124370-26-9

Molecular Formula

C14H10N2O2S

Molecular Weight

270.31 g/mol

IUPAC Name

benzyl 1,2,3-benzothiadiazole-7-carboxylate

InChI

InChI=1S/C14H10N2O2S/c17-14(18-9-10-5-2-1-3-6-10)11-7-4-8-12-13(11)19-16-15-12/h1-8H,9H2

InChI Key

PZYASAHPHYCDDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C3C(=CC=C2)N=NS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.